molecular formula C19H17F5N2O B4431626 N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide

N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4431626
M. Wt: 384.3 g/mol
InChI Key: HENAGAGDUXZDLT-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a pentafluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide typically involves the following steps:

    Formation of 1-benzyl-4-piperidone: This intermediate is synthesized by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Conversion to this compound: The 1-benzyl-4-piperidone is then reacted with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines by using reducing agents such as lithium aluminum hydride.

    Substitution: The pentafluorobenzamide moiety can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Chemistry: N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may interact with central nervous system receptors, making it a candidate for research into treatments for neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperidine ring allow the compound to fit into the binding sites of these targets, while the pentafluorobenzamide moiety enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

    N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): A potent synthetic opioid analgesic.

    N-(1-benzyl-4-piperidinyl)-2-bromoacetamide: A compound with similar structural features but different functional groups.

Uniqueness: N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research into new therapeutic agents and materials.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)25-12-6-8-26(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENAGAGDUXZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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